A chelating agent used as an antidote to heavy metal poisoning.

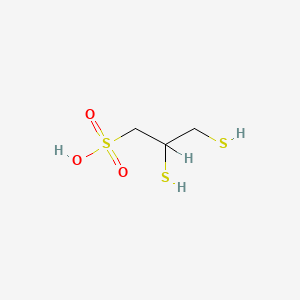

2,3-Dimercapto-1-propanesulfonic acid

CAS No.: 74-61-3

Cat. No.: VC1598989

Molecular Formula: C3H8O3S3

Molecular Weight: 188.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74-61-3 |

|---|---|

| Molecular Formula | C3H8O3S3 |

| Molecular Weight | 188.3 g/mol |

| IUPAC Name | 2,3-bis(sulfanyl)propane-1-sulfonic acid |

| Standard InChI | InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6) |

| Standard InChI Key | JLVSRWOIZZXQAD-UHFFFAOYSA-N |

| SMILES | C(C(CS(=O)(=O)O)S)S |

| Canonical SMILES | C(C(CS(=O)(=O)O)S)S |

Introduction

Chemical Structure and Properties

2,3-Dimercapto-1-propanesulfonic acid is an alkanesulfonic acid characterized by the presence of two sulfanyl (thiol) groups at positions 2 and 3 of a propane-1-sulfonic acid backbone . This structure enables the compound to function effectively as a chelating agent, forming stable complexes with various heavy metals.

Basic Properties

The compound's essential chemical and physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C3H8O3S3 |

| Molecular Weight | 188.3 g/mol |

| CAS Number | 74-61-3 |

| Synonyms | DMPS, Unithiol (sodium salt), 2,3-Dimercaptopropane-1-sulfonic acid |

| Appearance | White to practically white crystalline powder (sodium salt) |

| Solubility | Water soluble: 100 mg/ml (sodium salt) |

| Melting Point | ~229°C (decomposition) (sodium salt) |

The compound's formal IUPAC name is 2,3-disulfanylpropane-1-sulfonic acid, highlighting its dual thiol functionality . It is classified as both an alkanesulfonic acid and a dithiol, exhibiting extremely strong acidic properties based on its pKa . The sodium salt form, known as Unithiol, is often used clinically due to its improved stability and water solubility (100 mg/ml) .

Structural Characteristics

The molecule contains two key functional groups that contribute to its chelating properties:

-

Two thiol (-SH) groups at the 2 and 3 positions of the propane backbone

-

A sulfonic acid (-SO₃H) group at position 1

This unique arrangement enables the formation of stable complexes with heavy metals through the thiol groups, while the sulfonic acid moiety enhances water solubility and aids in the elimination of the metal complexes from biological systems.

Historical Development and Synthesis

Discovery and Early Research

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin . Following its discovery, researchers investigated the effects of this compound on heavy metal poisoning, including with polonium-210. These early studies found that the compound provided some protective effect and prolonged survival time in cases of polonium poisoning .

Synthesis Methods

The original synthesis method developed by Petrunkin involved the reaction of 2-hydroxypropane-1-sulfonic acid with a thiol reagent under controlled conditions. Alternative synthesis approaches have been described in the literature, including:

-

N. S. Johary and L. N. Owen reported a synthetic pathway in 1955 in the Journal of Chemical Society

-

Additional methodologies have been developed to optimize yield and purity for pharmaceutical applications

These synthesis procedures typically include careful purification steps to ensure the resulting compound meets the standards required for clinical applications as a chelating agent.

Mechanism of Action

Chelation Chemistry

2,3-Dimercapto-1-propanesulfonic acid functions primarily as a chelating agent, forming stable complexes with various heavy metals. The compound's two thiol groups are crucial for its chelating activity, as they form strong bonds with metal ions like mercury (Hg), arsenic (As), and other heavy metals.

The basic chelation reaction involves the formation of metal-thiol complexes, which can be represented as:

2 DMPS + M²⁺ → DMPS-M-DMPS + 2H⁺

Where M²⁺ represents a divalent metal ion. The resulting complexes are typically more water-soluble than the free metal ions, facilitating their excretion from the body through urine .

Pharmacodynamic Profile

Beyond its direct chelating effects, 2,3-Dimercapto-1-propanesulfonic acid also influences various biological processes. Research has shown that it can:

-

Enhance the excretion of toxic metals

-

Decrease metal toxicity by preventing binding to cellular target molecules

-

Restore metal-impacted enzyme function in some cases

-

Modulate transporter proteins like OCT2 (organic cation transporter) and MATE1 (multidrug and toxin extrusion)

Clinical Applications

Treatment of Heavy Metal Poisoning

The primary clinical application of 2,3-Dimercapto-1-propanesulfonic acid is as an antidote for heavy metal poisoning. It is particularly effective for treating poisoning from:

-

Mercury (inorganic and organic forms)

-

Arsenic

-

Lead (though less effective than for mercury)

The compound is registered in Germany for the treatment of mercury intoxication and has been used for lead poisoning in both children and adults . Its sodium salt (Unithiol) has been demonstrated to effectively lower the body burden of mercury and decrease urinary mercury concentration to normal levels in occupationally exposed individuals .

Dosage Forms and Administration

2,3-Dimercapto-1-propanesulfonic acid can be administered through various routes depending on the clinical situation and severity of poisoning :

-

Oral administration (DIMAVAL capsules, typically 100 mg)

-

Parenteral (injectable) administration for more severe cases

-

Standard dosing regimens often involve 300 mg/day for multiple days

A clinical study examining workers with occupational mercury exposure used a dosage of 300 mg/day for five days, which significantly increased urinary mercury excretion, confirming the compound's efficacy in mobilizing and eliminating mercury from the body .

Emerging Applications

Recent research has identified potential new applications for 2,3-Dimercapto-1-propanesulfonic acid:

-

Snakebite Treatment: A 2020 study found that oral administration of the compound provided benefits in mitigating effects from hemotoxic snakebites (using venom from saw-scaled vipers) in mouse models when given soon after exposure. This suggests potential repurposing as a prehospital treatment for certain types of snakebites .

-

Adjunct in Cisplatin Chemotherapy: Research has indicated that low doses of 2,3-Dimercapto-1-propanesulfonic acid might reduce cisplatin-induced nephrotoxicity while potentially enhancing antitumor activity. This dual effect could make it valuable in cancer treatment protocols .

Pharmacokinetics and Toxicology

Toxicity Profile

The toxicity of 2,3-Dimercapto-1-propanesulfonic acid and its sodium salt has been evaluated in various animal models. Toxicity data reveal relatively moderate toxicity levels compared to some other chelating agents:

| Species | Route | LD50 |

|---|---|---|

| Rat | Intraperitoneal | 1055 mg/kg |

| Rat | Subcutaneous | 1500 mg/kg |

| Mouse | Intraperitoneal | 1098 mg/kg |

| Mouse | Intraperitoneal | 5.22 mmol/kg |

These values indicate a relatively high therapeutic index, allowing for effective clinical use with an acceptable safety margin .

Adverse Effects

While generally considered safer than some alternative chelating agents, 2,3-Dimercapto-1-propanesulfonic acid can cause adverse effects, including:

-

Hypersensitivity reactions (rash has been reported in clinical use)

-

A case report documented Stevens-Johnson syndrome in a child undergoing chelation therapy with the compound, which resolved after discontinuation

-

Potential for disruption of trace element balance with prolonged use

The compound is generally well-tolerated when used at therapeutic doses for limited periods, with most studies reporting minimal toxic effects during short-term administration .

| Compound | Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| 2,3-Dimercapto-1-propanesulfonic acid | Two thiol groups; sulfonate | Chelation for arsenic and mercury | Lower toxicity |

| Dimercaprol (BAL) | Contains one thiol group | Treatment for heavy metal poisoning | Higher toxicity |

| EDTA | Multiple amine groups | Chelation of lead and metals | Moderate toxicity |

| N-acetylcysteine | One thiol group | Antioxidant; mucolytic | Low toxicity |

| meso-2,3-dimercaptosuccinic acid | Similar to DMPS | Lead poisoning treatment | Lower toxicity |

This comparison highlights the relatively favorable safety profile of 2,3-Dimercapto-1-propanesulfonic acid compared to dimercaprol (BAL), with both efficacy and safety advantages .

Research Findings

Clinical Efficacy Studies

Research on 2,3-Dimercapto-1-propanesulfonic acid has demonstrated its efficacy in several clinical scenarios:

-

A study of workers involved in the production of calomel skin bleaching lotion with elevated urinary mercury levels showed that the sodium salt of the compound effectively lowered mercury body burden and decreased urinary mercury concentration to normal levels .

-

An investigation examining the administration of 300 mg/day for five days in individuals with occupational mercury exposure found significantly increased urinary mercury excretion (p < .05) after treatment, with only one subject experiencing a moderate hypersensitivity reaction and no other toxic effects observed .

-

Studies have shown that specific lower doses of the sodium salt can reduce cisplatin-induced nephrotoxicity while potentially enhancing antitumor activity, suggesting applications in cancer treatment .

Recent Advances

Recent research continues to expand our understanding of this compound's therapeutic potential:

-

A 2020 study published in Science Translational Medicine demonstrated that the compound provided benefits when administered orally in mitigating effects from hemotoxic snakebites in mouse models, suggesting a novel application as a prehospital treatment for certain venomous snakebites .

-

Investigations into the compound's effects on cisplatin-induced nephrotoxicity have shown promise, with findings indicating that at approximately 17-fold dose (μmol/kg) of cisplatin, the compound has significant potential to reverse nephrotoxicity while potentially enhancing antitumor activity .

Biochemical Interactions

Cellular Mechanisms

At the cellular level, 2,3-Dimercapto-1-propanesulfonic acid interacts with various biological systems:

-

Heavy Metal Binding: In vitro studies with HepG2 cells co-treated with arsenic (As³⁺, 25 μM) and the compound (0.02-2.0 mM) showed dose-dependent decreases in cellular arsenic accumulation. At high concentrations (>1.0 mM), the compound dramatically decreased arsenic accumulation from 5.72% to 0.13% .

-

Transporter Protein Modulation: Research has shown that the compound can restore the expression of transporter proteins affected by cisplatin, including organic cation transporter (OCT2) and multidrug and toxin extrusion (MATE1), which are important for drug and toxin elimination .

-

Anti-apoptotic Effects: Studies have demonstrated that the compound can suppress cisplatin-induced apoptosis in renal tubular cells, suggesting a cytoprotective effect that may be valuable in preventing nephrotoxicity during chemotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume